3,5-Dimethylbenzonitrile
Overview
Description
3,5-Dimethylbenzonitrile is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Charge-Transfer Studies
- Charge-Transfer State Study : The formation of the charge-transfer state of 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN) was studied in a supersonic free jet, suggesting significant geometric changes in upper electronic states. This research provides insight into the molecular behavior and properties of TMABN in different states (Kobayashi, Futakami, & Kajimoto, 1987).
Crystal Structure Analysis
- Crystal Structure and Packing : A study on 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures provided insights into the structural aspects of these compounds, including the character of the amino N atom and its spatial arrangement relative to the phenyl ring. This research is essential for understanding the molecular structure and interactions (Heine et al., 1994).
Photochemical Reactivity
- Phototransposition and Photoaddition : A study on the photochemical reactivity of various dimethylbenzonitrile isomers, including 3,5-dimethylbenzonitrile, revealed distinct patterns in phototransposition and photoaddition reactions. This research contributes to the understanding of photochemical processes in these compounds (Howell, Pincock, & Stefanova, 2000).
Spectroscopic Investigations
- Infrared and Raman Spectroscopy : The infrared and Raman spectra of various dimethylbenzonitriles, including this compound, were analyzed. This research aids in understanding the vibrational properties of these compounds, which is crucial for their characterization and potential applications (Sarma, 1986).
Nitration Studies
- Nitration and Rearrangement : The reaction of various dimethylbenzonitriles with nitric acid was studied, highlighting the formation of specific adducts and subsequent rearrangements. Such studies are essential for understanding the chemical reactivity and potential synthesis routes for derivatives of these compounds (Fischer & Greig, 1973).
Fluorescence Studies
- Fluorescence Excitation and Charge Transfer : Research on the fluorescence excitation spectra of various aminobenzonitriles, including derivatives of this compound, sheds light on their fluorescence properties and charge transfer mechanisms. This knowledge is crucial for applications in fields like photonics and material science (Daum et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dimethylbenzonitrile is primarily used in the synthesis of Etravirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV . The primary target of Etravirine, and by extension this compound, is the HIV-1 reverse transcriptase .
Mode of Action
Etravirine binds to an allosteric site of the HIV-1 reverse transcriptase enzyme, disrupting the DNA polymerase function by inducing conformational changes to the catalytic site . This prevents the virus from replicating its genetic material, thereby inhibiting its ability to infect new cells .
Biochemical Pathways
As a precursor to etravirine, it contributes to the inhibition of the hiv-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, and its inhibition disrupts the viral life cycle .
Pharmacokinetics
Etravirine, which is synthesized from this compound, is known to be metabolized by cytochrome p450 enzymes, specifically cyp3a4, cyp2c9, and cyp2c19 . It is also known to have many drug-drug interactions due to its role as a substrate, inducer, and inhibitor of these enzymes .
Result of Action
As a precursor to etravirine, it contributes to the inhibition of the hiv-1 reverse transcriptase enzyme . This results in the disruption of the viral life cycle, preventing the virus from replicating and infecting new cells .
Action Environment
It is known that the efficacy of etravirine can be influenced by factors such as the presence of other medications due to potential drug-drug interactions .
Properties
IUPAC Name |
3,5-dimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRLZLGVDDKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176986 | |
Record name | 3,5-Dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22445-42-7 | |
Record name | 3,5-Dimethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22445-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the photophysical behavior of 4-Dimethylaminobenzonitrile (DMABN) and its derivatives?
A1: DMABN and its derivatives, including 4-Diethylaminobenzonitrile (DEABN) and 4-Dimethylamino-3,5-dimethylbenzonitrile (TMABN), exhibit a phenomenon known as dual fluorescence. This means they emit fluorescence at two different wavelengths when excited. This behavior is attributed to the formation of an intramolecular charge transfer (ICT) state, specifically a twisted ICT (TICT) state. [, ]
Q2: How does the structure of these molecules influence their charge transfer dynamics?
A2: Time-resolved spectroscopic studies reveal that the rate of ICT varies among these compounds. TMABN, with its pre-twisted dimethylamino group, exhibits the fastest ICT, followed by DEABN and then DMABN. [] This suggests that steric hindrance caused by the methyl groups in TMABN facilitates the twisting motion required for TICT state formation. [, ]
Q3: What experimental evidence supports the TICT model in these compounds?
A3: Several spectroscopic observations support the TICT model. Time-resolved infrared (TRIR) spectroscopy shows distinct C≡N stretching frequencies for the ICT state, resembling those observed in benzonitrile radical anions. Picosecond Kerr gated time-resolved resonance Raman (ps-K-TR3) spectra further reveal that the ICT state exhibits resonance enhancement patterns and vibrational modes consistent with a charge-separated species. Additionally, the transient absorption (TA) spectra of the ICT state bear a striking resemblance to the absorption spectrum of the benzonitrile radical anion. []
Q4: How does the solvent environment affect the ICT process in DMABN and TMABN?
A4: Time-resolved infrared spectroscopy studies demonstrate a significant solvent dependence on the ICT state of DMABN and TMABN. In polar protic solvents like butanol, hydrogen bonding interactions lead to the formation of two distinct ICT states - one hydrogen-bonded and the other similar to the ICT state observed in aprotic solvents. The kinetics of hydrogen bond formation align with typical dipolar solvation relaxation timescales. []
Q5: Beyond DMABN and its analogs, have there been other crystallographic studies on 3,5-dimethylbenzonitrile derivatives?
A5: Yes, various this compound derivatives, including etravirine (an anti-HIV compound), have been crystallized with different solvents (DMSO, 1,4-dioxane, N,N-dimethylacetamide). Researchers have used single-crystal X-ray diffraction to determine their structures and studied their intermolecular interactions through Hirshfeld surface analysis. []
Q6: What is the role of computational chemistry in understanding this compound derivatives?
A6: Density Functional Theory (DFT) calculations, coupled with experimental techniques like electron energy loss (EEL) spectroscopy, provide valuable insights into the electronic structure and excited state properties of aminobenzonitriles, including this compound derivatives like MMD. These calculations help assign observed singlet and triplet excited states and explore the impact of amino group twist angles on their energy levels. []
Q7: Are there any known solid-state phase transitions in this compound derivatives?
A7: Research indicates that several 4-aminobenzonitriles, including 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), 3,5-dimethyl-4-(methylamino)benzonitrile (MHD), and 4-amino-3,5-dimethylbenzonitrile (HHD), exhibit temperature-dependent solid-solid phase transitions. The crystal structures of these compounds, determined at different temperatures, reveal variations in molecular conformation and intermolecular interactions, such as hydrogen bonding patterns. []
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